4-(2-Fluorophenyl)piperidin-4-ol
Description
Significance of Piperidine (B6355638) Derivatives in Chemical Biology and Medicinal Chemistry
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry. nih.govresearchgate.net It is a prevalent scaffold found in numerous natural products and synthetic pharmaceuticals, valued for its ability to influence a molecule's pharmacokinetic and pharmacodynamic properties. researchgate.net The piperidine moiety can enhance membrane permeability, improve receptor binding, and contribute to metabolic stability. researchgate.net Piperidine derivatives have demonstrated a wide array of pharmacological activities, including analgesic, antipsychotic, and anti-inflammatory effects, making them a versatile tool in the design of new therapeutic agents. ontosight.ai
Overview of Fluorinated N-Heterocycles in Drug Discovery
The introduction of fluorine into N-heterocycles like piperidine is a widely used strategy in modern drug discovery. The unique properties of the fluorine atom, such as its high electronegativity and small size, can profoundly impact a molecule's biological activity. Fluorination can alter a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. ontosight.ai The presence of a fluorine atom on a phenyl ring, as in 4-(2-Fluorophenyl)piperidin-4-ol, can significantly influence its interactions with receptors and enzymes. ontosight.ai
Research Landscape of this compound and Related Analogues
While dedicated studies on this compound are not extensively documented, the research on its close chemical relatives, particularly the 4-fluoro and 4-chloro isomers, offers valuable insights. These analogues have been investigated for their potential in treating a variety of neurological and psychiatric disorders. ontosight.ai Research into these related compounds helps to delineate the structure-activity relationships that are likely to govern the biological profile of this compound. The primary focus of this research has often been on their interactions with central nervous system (CNS) targets.
Compound Data Tables
The following tables provide a summary of the key chemical information for this compound and a selection of its researched analogues.
Table 1: Chemical Data for this compound
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₁₄FNO |
| Molecular Weight | 195.23 g/mol |
| CAS Number | 134541-17-4 |
| Predicted LogP | 1.8 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 2 |
Table 2: Research Highlights of Related Piperidine Analogues
| Compound | Key Research Finding | Potential Application |
| 4-(4-Fluorophenyl)piperidin-4-ol | Investigated for its potential in treating neurological and psychiatric disorders due to its influence on neurotransmitter receptors. ontosight.ai | CNS-active agent |
| 4-(4-Chlorophenyl)piperidin-4-ol | Serves as a key intermediate in the synthesis of pharmaceuticals like haloperidol. guidechem.comchemicalbook.com | Pharmaceutical intermediate |
| 3-(2-Fluorophenyl)piperidine | Shows promise for its analgesic properties and as a CNS agent, with the fluorine atom enhancing its lipophilicity and biological activity. | Analgesic, CNS agent |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(2-fluorophenyl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c12-10-4-2-1-3-9(10)11(14)5-7-13-8-6-11/h1-4,13-14H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZSXGDMJPLTNTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CC=CC=C2F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80409375 | |
| Record name | 4-(2-fluorophenyl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80409375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871113-19-8 | |
| Record name | 4-(2-fluorophenyl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80409375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 4 2 Fluorophenyl Piperidin 4 Ol
Established Synthetic Routes for 4-(2-Fluorophenyl)piperidin-4-ol
The most direct and established method for the synthesis of this compound involves the addition of an organometallic reagent to a suitably protected 4-piperidone (B1582916) precursor.
Starting Material Selection and Derivatization Strategies
The synthesis of 4-aryl-4-hydroxypiperidines typically commences from a protected 4-piperidone. The choice of the nitrogen protecting group is crucial as it influences reactivity and must be easily removable in a later step if the free piperidine (B6355638) is desired. Common protecting groups include benzyl (B1604629) (Bn) and tert-butoxycarbonyl (Boc). N-benzyl-4-piperidone and N-Boc-4-piperidone are commercially available and widely used starting materials for this purpose. nih.gov
The key nucleophilic component is a 2-fluorophenyl organometallic reagent, most commonly a Grignard reagent. adichemistry.com This is typically prepared by reacting an aryl halide, such as 2-fluorobromobenzene or 2-fluoroiodobenzene, with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). chemguide.co.uk
Following the synthesis of the core structure, derivatization can be performed on either the tertiary alcohol or the piperidine nitrogen (if deprotected). The hydroxyl group can undergo various reactions, including esterification or etherification, to produce a range of derivatives. researchgate.netlibretexts.org For instance, reaction with acyl chlorides or anhydrides yields the corresponding esters. libretexts.org The piperidine nitrogen, after removal of the protecting group, can be alkylated or acylated to introduce further diversity.
Key Reaction Conditions and Optimized Protocols
The cornerstone of the synthesis is the Grignard reaction, where the 2-fluorophenylmagnesium halide is added to the N-protected 4-piperidone. adichemistry.commasterorganicchemistry.com The reaction is highly sensitive to moisture, necessitating anhydrous conditions and dry solvents (typically diethyl ether or THF). chemguide.co.uk The reaction mixture is usually cooled in an ice bath before the dropwise addition of the Grignard reagent to the ketone solution to control the exothermic reaction. After the addition is complete, the reaction is typically stirred at room temperature to proceed to completion.
The reaction is quenched by the careful addition of an aqueous solution, often a saturated solution of ammonium (B1175870) chloride, followed by an acidic workup to neutralize the magnesium alkoxide intermediate and yield the tertiary alcohol. thieme-connect.de For instance, a common protocol involves the Grignard reaction of N-acetyl-4-benzoylpiperidine with a phenylmagnesium halide, followed by hydrolysis. google.com
Optimization of the reaction often involves adjusting the molar ratio of the reactants. Typically, a slight excess of the Grignard reagent is used to ensure complete consumption of the ketone. The choice of the N-protecting group can also influence the reaction's success and yield. The N-Boc group is often favored due to its ease of removal under acidic conditions, which are often compatible with the tertiary alcohol functionality.
Advanced Synthetic Approaches to Piperidine Scaffolds
Beyond the classic Grignard approach, numerous advanced synthetic methodologies have been developed for the construction of complex and substituted piperidine rings, which are applicable to the synthesis of fluorinated analogues.
Palladium-Catalyzed Annulation Methodologies for Fluorinated N-Heterocycles
Palladium catalysis has emerged as a powerful tool for constructing N-heterocycles. acs.orgnih.gov One notable strategy is the hydrogenation of readily available fluoropyridines. acs.orgnih.gov Using a heterogeneous palladium catalyst, such as palladium(II) hydroxide (B78521) on carbon, in the presence of an acid, fluoropyridines can be reduced to the corresponding fluorinated piperidines with high cis-diastereoselectivity. acs.orgnih.gov This method offers a robust and straightforward route to these valuable building blocks. nih.gov
Another advanced approach is the palladium-catalyzed [4+2] annulation of alkyl amides and dienes, which proceeds via C(sp3)-H bond activation to form the piperidine ring. nih.gov While not a direct synthesis of this compound, these annulation strategies provide a modular and efficient pathway to variously substituted fluorinated piperidines, which can be further functionalized. nih.gov For example, palladium-catalyzed cross-coupling reactions of alkenylsilanes with aryl halides have been used to generate 4-arylpiperidines. nih.gov Direct C-H fluorination using palladium catalysis also represents a cutting-edge, though challenging, method for introducing fluorine into pre-existing piperidine rings. springernature.com
Diastereoselective Synthesis of Substituted Piperidines
Achieving stereocontrol in the synthesis of polysubstituted piperidines is a significant challenge in organic synthesis. rsc.org Numerous diastereoselective methods have been developed to address this. The intramolecular aza-Michael reaction is one such method used for the enantioselective desymmetrization of prochiral compounds to yield enantiomerically enriched disubstituted piperidines. rsc.org
For constructing 2,4,5-trisubstituted piperidines, Prins-type cyclizations have been effectively utilized, where a pre-existing substituent can direct the stereochemical outcome of the newly formed stereocenters. core.ac.uk Furthermore, one-pot, multi-component reactions have been designed to assemble highly substituted piperidines with excellent control over multiple contiguous stereocenters. acs.org For instance, a four-component reaction involving a Michael reaction, a domino aza-Henry reaction/hemiaminalization, and a subsequent allylation can create a piperidine ring where all carbons are differently substituted with complete stereocontrol. acs.org These methodologies are crucial for synthesizing specific stereoisomers of complex piperidine-containing drug candidates.
Intramolecular Cyclization and Cascade Reactions
Intramolecular cyclization provides a powerful strategy for forming the piperidine ring from an acyclic precursor. nih.govnih.gov These reactions can be promoted by various means, including electrophilic activation, radical-mediated processes, or transition metal catalysis. nih.gov For example, the intramolecular reductive cyclization of a conjugated keto-azide intermediate is a key step in the stereoselective synthesis of trisubstituted piperidines. nih.gov
Cascade reactions, where multiple bond-forming events occur in a single operation, offer an efficient route to complex molecular architectures. acs.org Aza-Prins cyclization cascades, for instance, can be initiated to form the piperidine ring and can be terminated by various nucleophiles to install further functionality. acs.org These elegant reaction sequences can rapidly build the core structure of complex natural products containing the piperidine motif. acs.orgnih.gov The development of such cascades, including those involving photoredox catalysis, continues to expand the toolkit for synthesizing diverse piperidine alkaloids and related structures. acs.org
Functional Group Tolerances and Regioselectivity in Synthesis
The synthesis of piperidine derivatives, including this compound, requires careful consideration of functional group tolerance and regioselectivity. The presence of the fluorine atom on the phenyl ring and the hydroxyl group on the piperidine ring influences the choice of synthetic routes and reaction conditions.
Synthetic strategies for piperidine rings often involve intramolecular or intermolecular cyclization reactions. mdpi.comnih.gov The success of these reactions can be sensitive to the electronic nature of the substituents. For instance, in reductive hydroamination/cyclization cascades, strong electron-releasing groups on the aryl ring can lead to undesired hydrolysis products, while strongly electron-withdrawing groups may prevent the reaction from proceeding. mdpi.com The 2-fluoro substituent on the phenyl ring of this compound is moderately electron-withdrawing, a factor that must be accounted for in reaction design.
Catalytic hydrogenation of substituted pyridines is a common method for producing piperidines. However, challenges such as catalyst deactivation by the basic piperidine nitrogen and potential hydrodefluorination must be addressed. nih.gov A rhodium-catalyzed dearomatization–hydrogenation process has been shown to be effective for creating all-cis-(multi)fluorinated piperidines, demonstrating a method that tolerates fluorine substituents. nih.gov
The regioselectivity of reactions is also a critical aspect. For example, intramolecular radical cyclization of 1,6-enynes can be directed to form six-membered rings, and the choice of solvent can influence the reaction pathway, leading to different products. nih.gov In the synthesis of polysubstituted piperidines, achieving the desired regiochemistry often relies on the careful orchestration of cascade reactions, such as Michael/Mannich sequences. mdpi.com
Synthesis of Analogues and Derivatives of this compound
The structural scaffold of this compound offers multiple points for modification, allowing for the synthesis of a wide range of analogues and derivatives. These modifications are often guided by the desire to enhance specific biological activities or to explore structure-activity relationships.
The design of new analogues of this compound is often based on principles of medicinal chemistry. One key concept is the optimization of lipophilic ligand efficiency, which aims to improve the binding affinity of a molecule without excessively increasing its lipophilicity. nih.gov This can be achieved by introducing specific functional groups that enhance interactions with biological targets.
Computational methods, such as Density Functional Theory (DFT), can be employed to gain insights into the chemical reactivity and stability of potential derivatives. icm.edu.plresearchgate.net By calculating parameters like the HOMO-LUMO energy gap, researchers can predict the bioactivity arising from intramolecular charge transfer. icm.edu.plresearchgate.net
Structural modifications can be directed at several key positions: the piperidine nitrogen, the piperidine ring itself, and the fluorophenyl group. The goal is often to introduce diversity and modulate the compound's physicochemical properties, such as basicity, which can be influenced by the orientation of substituents like fluorine. nih.gov The piperidine skeleton is a well-established "privileged structure" in medicinal chemistry, known to improve pharmacokinetic properties like membrane permeability and metabolic stability. researchgate.net
A variety of synthetic methods can be used to introduce diverse substituents onto the this compound framework.
Modifications at the Piperidine Nitrogen: The secondary amine of the piperidine ring is a common site for derivatization. N-alkylation or N-arylation can be readily achieved through standard synthetic protocols. For example, N-methylation has been shown to be important for the affinity of some piperidine derivatives to the σ1 receptor. nih.gov Other N-substituents, such as ethyl or tosyl groups, can also be introduced to probe the effects on biological activity. nih.gov
Modifications on the Piperidine Ring: While the 4-hydroxy and 4-(2-fluorophenyl) groups are defining features, further substitution on the piperidine ring is possible. Syntheses involving multi-component reactions or cascade cyclizations can be designed to incorporate additional substituents at various positions on the heterocyclic ring. mdpi.comajchem-a.com
Modifications on the Aromatic Moiety: The fluorophenyl ring can also be a target for modification. While the 2-fluoro substituent is a key feature, additional groups could be introduced on the aromatic ring to explore their influence on activity. This could involve starting from more highly substituted phenyl precursors in the initial synthesis.
An example of significant derivatization is the synthesis of a pyrazole (B372694) derivative attached to the 4-phenylpiperidin-4-ol (B156043) scaffold. icm.edu.plresearchgate.net This demonstrates how the core structure can be elaborated with other heterocyclic systems to create novel chemical entities with potentially new biological profiles. icm.edu.plresearchgate.net The synthesis of analogues of commercial drugs, such as Melperone and Dyclonine, with mono- and difluorinated piperidine rings further illustrates the potential for creating diverse derivatives. nih.gov
Below is a table summarizing some examples of substituent modifications on the piperidine and aromatic moieties of related piperidine compounds.
| Core Scaffold | Modification Site | Introduced Substituent/Moiety | Reference |
| Piperidine | Piperidine Nitrogen | Methyl, Ethyl, Tosyl | nih.gov |
| 4-Phenylpiperidin-4-ol | C3 of Pyrazole attached to Piperidinol | 5-(4-chlorophenyl)-1-(4-fluorophenyl) | icm.edu.plresearchgate.net |
| Piperidine | Piperidine Ring | Fluoro (mono- and di-substitution) | nih.gov |
| Piperidin-4-one | Piperidine Nitrogen | Tosyl, Cbz, Boc | nih.gov |
| Sesamol | Aromatic Ring and Piperidine | 4-(aminoalkyl)-6-allyl | ajchem-a.com |
Molecular and Electronic Structure Elucidation of 4 2 Fluorophenyl Piperidin 4 Ol
Spectroscopic Characterization Techniques
Spectroscopic methods provide valuable insights into the connectivity of atoms and the functional groups present in 4-(2-Fluorophenyl)piperidin-4-ol.
¹H NMR Spectroscopy
In the ¹H NMR spectrum of a related compound, piperidine (B6355638), the protons on the carbon atoms adjacent to the nitrogen (C2 and C6) typically appear as a multiplet around 2.79 ppm. chemicalbook.com The protons at C3 and C5, and the proton at C4, would also show distinct signals, generally as multiplets, in the range of 1.46 to 2.04 ppm. chemicalbook.com For this compound, the presence of the 2-fluorophenyl group and the hydroxyl group at the C4 position would significantly influence the chemical shifts of the piperidine ring protons. The aromatic protons of the 2-fluorophenyl group would appear in the aromatic region, typically between 7.0 and 8.0 ppm, with splitting patterns determined by the fluorine and adjacent proton couplings. The hydroxyl proton would likely appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of piperidine shows a signal for the C2 and C6 carbons at a specific chemical shift, and signals for C3, C5, and C4 at different shifts. chemicalbook.comchemicalbook.com In this compound, the carbon atom C4, being attached to both the hydroxyl group and the 2-fluorophenyl group, would experience a significant downfield shift. The carbons of the 2-fluorophenyl group would show characteristic signals in the aromatic region, with the carbon directly bonded to the fluorine atom exhibiting a large one-bond C-F coupling constant.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Piperidine H2, H6 | Multiplet | Downfield from piperidine standard |
| Piperidine H3, H5 | Multiplet | Shifted due to substituents |
| Aromatic Protons | 7.0 - 8.0 (Multiplets) | 115 - 165 (with C-F coupling) |
| OH Proton | Broad Singlet | - |
| Piperidine C2, C6 | - | Shifted from piperidine standard |
| Piperidine C3, C5 | - | Shifted due to substituents |
| Piperidine C4 | - | Significantly downfield |
IR and FT-IR spectroscopy are instrumental in identifying the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands. A broad absorption band in the region of 3600-3100 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. researchgate.net A narrow absorption band corresponding to the N-H stretch of the piperidine ring may also be observed in a similar region. researchgate.net The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would appear in the 3100-2800 cm⁻¹ range. nih.gov The C-F stretching vibration of the 2-fluorophenyl group would likely be observed in the fingerprint region, typically between 1400 and 1000 cm⁻¹.
Interactive Data Table: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |
| O-H (Alcohol) | 3600-3100 (Broad) | Stretching |
| N-H (Amine) | ~3300 (Narrow) | Stretching |
| Aromatic C-H | 3100-3000 | Stretching |
| Aliphatic C-H | 3000-2850 | Stretching |
| C-F (Aryl Fluoride) | 1400-1000 | Stretching |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be expected, confirming its molecular weight. LC-MS, which couples liquid chromatography with mass spectrometry, is a powerful technique for separating and identifying compounds in a mixture. nsf.govresearchgate.net This technique would be particularly useful for analyzing the purity of this compound and for identifying any potential impurities or degradation products. researchgate.net The fragmentation pattern in the mass spectrum would show characteristic fragments resulting from the cleavage of the piperidine ring and the loss of functional groups like the hydroxyl group and the fluorophenyl moiety.
Crystallographic Analysis and Conformational Studies
Crystallographic analysis provides precise information about the three-dimensional arrangement of atoms in a crystalline solid.
While a specific crystal structure for this compound was not found, X-ray diffraction studies of similar compounds, such as 4-(4-chlorophenyl)piperidin-4-ol, reveal important structural features. nih.govnih.gov These studies show that the piperidine ring typically adopts a chair conformation. nih.govnih.gov In the case of 4-(4-chlorophenyl)piperidin-4-ol, the crystal structure is stabilized by a network of hydrogen bonds, forming a centrosymmetric tetramer. nih.govnih.gov It is highly probable that this compound would also crystallize with the piperidine ring in a chair conformation and exhibit intermolecular hydrogen bonding involving the hydroxyl and amino groups. The unit cell parameters and space group would be determined through single-crystal X-ray diffraction analysis. mdpi.com
The piperidine ring in this compound is expected to exist predominantly in a chair conformation to minimize steric strain. nih.govnih.gov In related structures like 4-(4-chlorophenyl)piperidin-4-ol, the hydroxyl group and the N-bound hydrogen atom occupy axial positions, while the larger phenyl group occupies an equatorial position to reduce steric hindrance. nih.govnih.gov This preference is a common feature in substituted piperidine rings. nih.gov The specific conformation of the 2-fluorophenyl group relative to the piperidine ring would be influenced by a balance of steric and electronic effects, including potential intramolecular interactions involving the fluorine atom.
Theoretical and Computational Structural Investigations
Theoretical and computational methods are powerful tools for elucidating the molecular and electronic properties of chemical compounds, offering insights that complement experimental data. For molecules like this compound, these investigations can predict the most stable three-dimensional structure, map out electron density, and analyze the complex network of intermolecular forces that govern its crystal packing.
Density Functional Theory (DFT) for Geometry Optimization
Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. doaj.org It is widely employed to determine a molecule's optimized geometry, which corresponds to its most stable, lowest-energy conformation. doaj.orgnih.gov
The process typically involves using a specific functional, such as B3LYP, combined with a basis set like 6-311++G(d,p). doaj.orgmdpi.com The B3LYP functional is a hybrid functional that has shown success in balancing accuracy and computational efficiency for organic molecules. doaj.org The basis set defines the set of mathematical functions used to build the molecular orbitals.
For a molecule like this compound, a DFT geometry optimization would calculate the precise bond lengths, bond angles, and dihedral (torsion) angles of its ground state. doaj.org This would theoretically confirm the conformation of the piperidine ring, which is expected to adopt a stable chair conformation similar to related structures like 4-(4-Chlorophenyl)piperidin-4-ol. eurjchem.com The calculations would also determine the orientation of the axial and equatorial substituents, namely the hydroxyl group and the 2-fluorophenyl group at the C4 position. The results of such calculations are typically presented in a data table comparing theoretically determined parameters with experimental values if a crystal structure has been determined.
Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Interactions
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify the various intermolecular interactions within a crystal. The Hirshfeld surface of a molecule is defined as the region where the contribution of its electron density to the total crystal electron density is greater than that of any other molecule.
By mapping properties like dnorm (normalized contact distance) onto this surface, one can identify regions of close intermolecular contact. Red spots on a dnorm map indicate contacts shorter than the van der Waals radii, typical for hydrogen bonds, while blue regions represent longer contacts and white regions represent contacts at the van der Waals separation.
This analysis can be decomposed into two-dimensional "fingerprint plots," which summarize the distribution of intermolecular contacts. These plots display the distance to the nearest nucleus inside the surface (di) versus the distance to the nearest nucleus outside the surface (de*). Each type of interaction (e.g., H···H, C···H, O···H, F···H) has a characteristic appearance on the plot, and the percentage contribution of each interaction to the total Hirshfeld surface can be calculated. mdpi.com
For this compound, one would expect to see significant contributions from several types of interactions:
O–H···N Hydrogen Bonds: Strong interactions between the hydroxyl group and the nitrogen of an adjacent piperidine ring.
C–H···F Interactions: Weak hydrogen bonds involving the fluorine atom.
H···H Contacts: These typically constitute the largest portion of the surface area in organic molecules. mdpi.com
C–H···π Interactions: Interactions between C-H bonds and the aromatic ring of the fluorophenyl group.
These analyses provide crucial insights into how the molecules pack in the solid state, which influences physical properties such as melting point and solubility.
Structure Activity Relationship Sar Studies of 4 2 Fluorophenyl Piperidin 4 Ol Derivatives
Elucidation of Key Structural Motifs for Biological Activity
The biological activity of 4-(2-fluorophenyl)piperidin-4-ol derivatives is dictated by several key structural features that are essential for molecular recognition and interaction with their biological targets. The piperidine (B6355638) ring, the 4-hydroxyl group, and the 2-fluorophenyl substituent each play a critical role in defining the pharmacophore.
The piperidine ring serves as a versatile scaffold, and its nitrogen atom often acts as a positive ionizable center, crucial for forming interactions with receptor sites. nih.gov The conformation of the piperidine ring, typically a chair form, influences the spatial orientation of its substituents. researchgate.net The 4-hydroxyl group is a key feature, capable of forming hydrogen bonds, which are vital for anchoring the molecule within a receptor's binding pocket. The axial or equatorial position of this hydroxyl group can significantly impact binding affinity. researchgate.net
The 2-fluorophenyl group at the 4-position is another critical determinant of activity. The fluorine atom, being highly electronegative, can alter the electronic distribution of the phenyl ring and influence its interactions with the target protein. ontosight.ai The position of the fluorine atom on the phenyl ring is crucial; for instance, in some series, fluoro-substituted compounds were found to be the most active and selective. acs.org The presence and position of a halogen substituent on the fluorophenyl moiety next to a piperazine (B1678402) ring (a related scaffold) has been shown to be essential for inhibitory effects on certain transporters. polyu.edu.hk
Impact of Substituent Variation on Pharmacological Profiles
Systematic variation of substituents on the this compound core is a fundamental strategy to modulate pharmacological activity and selectivity. Modifications can be made at the piperidine nitrogen, the phenyl ring, and by altering or replacing the hydroxyl group.
Substitutions on the Piperidine Nitrogen: The nature of the substituent on the piperidine nitrogen significantly influences the pharmacological profile. The introduction of different alkyl or arylalkyl groups can modulate properties like lipophilicity and basicity, thereby affecting receptor binding and pharmacokinetic properties. For example, in a series of N-alkyl-piperidine-2-carboxamides, the introduction of fluorine atoms into the N-alkyl side chain was shown to modulate basicity and lipophilicity. nih.gov
Substitutions on the Phenyl Ring: Altering the substitution pattern on the phenyl ring can have a profound impact on activity. The position and electronic nature of the substituent are critical. nih.gov For example, the addition of a chloride or methyl group to the benzene (B151609) moiety in a series of FPMINT analogues (related to fluorophenylpiperazines) could restore or enhance inhibitory activity on nucleoside transporters. polyu.edu.hk In contrast, for some sigma receptor ligands, a 4-hydroxylphenyl moiety was detrimental to affinity, and a 4-fluorophenyl-substituted derivative was the poorest ligand in that particular series. nih.gov
Modification of the 4-Hydroxyl Group: While the 4-hydroxyl group is often a key pharmacophoric feature, its modification or replacement can lead to derivatives with altered or improved properties. Esterification or etherification of the hydroxyl group can change the molecule's polarity and its ability to act as a hydrogen bond donor.
The following table summarizes the effects of some substituent variations on the activity of piperidine derivatives based on findings from various studies.
| Core Scaffold | Substituent Variation | Position of Variation | Observed Effect on Activity | Reference |
| Piperidine | N-alkylation with fluorinated alkyl chains | Piperidine Nitrogen | Modulated basicity and lipophilicity | nih.gov |
| Phenylpiperidine/piperazine | Mono-substitution on phenyl ring | Phenyl Ring | Position and physicochemical character proved critical for in vivo effects on the dopaminergic system | nih.gov |
| FPMINT Analogue (related scaffold) | Addition of chloride or methyl group | Benzene Moiety | Restored or enhanced inhibitory activity on nucleoside transporters | polyu.edu.hk |
| Benzylpiperidine | 4-hydroxylphenyl moiety | Phenyl Ring | Generally detrimental to S1R and S2R affinity | nih.gov |
| Benzylpiperidine | 4-fluorophenyl substitution | Phenyl Ring | Resulted in the poorest S1R ligand in the series | nih.gov |
Quantitative Structure-Activity Relationships (QSAR) and Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov These models are invaluable for predicting the activity of novel, unsynthesized compounds, thereby guiding the design of more potent and selective molecules.
For piperidine-based compounds, QSAR models have been successfully developed to understand and predict their activity against various targets. nih.govresearchgate.net These models typically use a range of molecular descriptors that quantify various aspects of the molecule's structure, such as its electronic, steric, and hydrophobic properties. researchgate.net
For instance, a QSAR study on mono-substituted 4-phenylpiperidines and -piperazines used physicochemical descriptors to model their in vivo effects on the dopaminergic system. nih.gov The models, developed using partial least squares (PLS) regression, provided a comprehensive understanding of the biological response by correlating it with affinities for the dopamine (B1211576) D2 receptor and monoamine oxidase A (MAO A). nih.gov
Similarly, QSAR modeling of piperidinopyridine and piperidinopyrimidine analogs targeting oxidosqualene cyclase has been used to gain insights into the key structural features influencing inhibition. researchgate.net Such studies highlight the potential of these scaffolds and support the rational design of new therapeutic agents. researchgate.net The development of predictive QSAR models often involves statistical validation to ensure their reliability and predictive power. researchgate.net
Molecular Pharmacology and Target Interaction of 4 2 Fluorophenyl Piperidin 4 Ol
Identification of Molecular Targets and Ligand-Receptor Interactions
The molecular interactions of compounds structurally related to 4-(2-Fluorophenyl)piperidin-4-ol have been investigated to determine their protein targets, binding affinities, and selectivity.
Protein Targets: Enzymes, Receptors, and Transporters
Studies on analogues have identified several key protein targets. These include a range of receptors critical to neurotransmission and cellular regulation. Notably, the sigma (σ) binding sites, particularly the sigma-1 receptor (S1R), have been identified as a significant target for some derivatives. nih.gov Other receptors implicated in the pharmacological profile of related compounds include dopamine (B1211576) receptors (D2 and D4 subtypes), serotonin (B10506) receptors (5-HT1A), and adrenergic receptors (alpha-1). nih.govnih.gov
Beyond receptors, certain transporters are also targets. Specifically, human Equilibrative Nucleoside Transporters (ENTs), which are crucial for nucleoside transport and regulating adenosine (B11128) levels, have been shown to be inhibited by a related triazine derivative. nih.gov
Ligand Binding Affinity and Selectivity Profiling
The binding affinity of analogues of this compound varies across different targets. For instance, the analogue BMS 181100, a 1-(pyrimidin-2-yl)piperazine derivative, demonstrates a notable affinity for sigma binding sites. nih.gov In contrast, its affinity for dopamine D2, 5-HT1A, and alpha-1 receptors is modest to weak. nih.gov
Detailed binding studies on a series of N-phenylpiperazine analogues have provided insights into their affinity for dopamine receptor subtypes. These studies revealed a range of binding affinities at the D3 dopamine receptor, with Kᵢ values between 1.4 and 43 nM for 4-thiophene-3-yl-benzamide N-phenylpiperazines. mdpi.com Another analogue, a 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivative, showed high affinity for the delta-opioid receptor with a Kᵢ of 18 nM. nih.gov
| Compound Analogue | Target | Binding Affinity (IC₅₀/Kᵢ) | Source |
|---|---|---|---|
| BMS 181100 | Sigma Binding Sites | IC₅₀ = 112 nM | nih.gov |
| 4-Thiophene-3-yl-benzamide N-phenylpiperazines | Dopamine D3 Receptor | Kᵢ = 1.4–43 nM | mdpi.com |
| 4-Thiazolyl-4-ylbenzamide N-piperazine analogs | Dopamine D3 Receptor | Kᵢ = 2.5–31 nM | mdpi.com |
| Analogue 7a (2-Fluorophenyl piperazine) | 5-HT1A Receptor | Kᵢ = 14.3 ± 7.1 nM | mdpi.com |
| Analogue 6a (2-Fluorophenyl piperazine) | 5-HT1A Receptor | Kᵢ = 199 ± 34.3 nM | mdpi.com |
| 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivative (18a) | Delta-Opioid Receptor | Kᵢ = 18 nM | nih.gov |
Receptor Subtype Selectivity
Selectivity is a critical aspect of the pharmacological profile of these compounds. The analogue BMS 181100 is essentially inactive at dopamine D2 receptors but is a fairly potent ligand for sigma sites. nih.gov This indicates a significant degree of selectivity. Further studies on its enantiomers showed that the R(+) enantiomer was up to 11-fold more potent at sigma sites than its S(-) counterpart. nih.gov
Research into N-phenylpiperazine analogues has focused on achieving selectivity for the D3 versus the D2 dopamine receptor subtype. mdpi.com Certain 4-thiazolylphenyl N-piperazine analogs demonstrated high D3 versus D2 receptor binding selectivity, with ratios reaching up to 1390-fold. mdpi.com Similarly, a series of novel piperidine-based ligands were synthesized as potent and selective antagonists for the dopamine D4 receptor. nih.gov For example, the 4-phenyl-1,2,3,6-tetrahydropyridine (B82000) derivative 19 displayed a D2/D4 selectivity of 380-fold and a D3/D4 selectivity of 162-fold. nih.gov A 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivative was found to be a selective delta-opioid agonist, with over 258-fold selectivity against the mu-receptor and 28-fold selectivity against the kappa-receptor. nih.gov
| Compound Analogue/Derivative | Primary Target | Selectivity Profile | Source |
|---|---|---|---|
| BMS 181100 | Sigma Binding Sites | Essentially inactive at Dopamine D2 receptors; Modest to weak affinity for 5-HT1A and alpha 1 receptors. | nih.gov |
| 4-Thiazolyl-4-ylbenzamide N-piperazine analogs | Dopamine D3 Receptor | Exhibited D3 vs. D2 receptor binding selectivity of 73–1390-fold. | mdpi.com |
| 4-phenyl-1,2,3,6-tetrahydropyridine (19) | Dopamine D4 Receptor | D2/D4 selectivity = 380-fold; D3/D4 selectivity = 162-fold. | nih.gov |
| 4-phenyl-4-[1H-imidazol-2-yl]-piperidine (18a) | Delta-Opioid Receptor | >258-fold selective over mu-receptors; 28-fold selective over kappa-receptors. | nih.gov |
Transporter Inhibition Studies
The interaction of related compounds with transporters has also been explored. A novel compound, FPMINT, which shares a fluorophenylpiperazine moiety, was investigated for its effects on human Equilibrative Nucleoside Transporters (ENTs). nih.gov FPMINT was found to inhibit both ENT1 and ENT2 in a concentration-dependent manner. nih.gov Kinetic analysis revealed that this inhibition was non-competitive and irreversible, as it reduced the Vmax of uridine (B1682114) transport without affecting the Km. nih.gov The study also noted that FPMINT was 5 to 10-fold more selective for ENT2 over ENT1. nih.gov
Mechanistic Investigations of Action
Understanding the downstream cellular effects of target engagement is key to elucidating the mechanism of action for this class of compounds.
Modulatory Effects on Cellular Pathways
The Keap1-Nrf2 pathway is a major regulator of cellular responses to oxidative stress. nih.gov Inhibition of the protein-protein interaction between Keap1 and Nrf2 can increase the transcriptional activity of Nrf2, leading to the expression of antioxidant genes. nih.gov While various peptide and small-molecule inhibitors of this pathway have been identified, current research available from the search results does not directly link this compound or its immediate analogues to the modulation of the KEAP1-NRF2 pathway. nih.gov
Influence on Neurotransmitter Uptake and Release
There is a lack of specific studies investigating the direct effects of this compound on the uptake and release of neurotransmitters. Research on analogous compounds suggests that piperidine-based molecules can interact with monoamine transporters, such as those for dopamine and serotonin. For instance, various analogs of 4-[2-[bis(4-fluorophenyl)-methoxy]ethyl]-1-(3-phenylpropyl)piperidine have been evaluated for their binding affinity at dopamine and serotonin transporters. However, no such specific data is available for this compound.
Enzyme Inhibition Kinetics
Detailed studies on the enzyme inhibition kinetics of this compound are not present in the public domain. While the broader class of piperidine (B6355638) derivatives has been investigated for the inhibition of various enzymes, including butyrylcholinesterase, specific kinetic data, such as inhibition constants (Kᵢ) and the type of inhibition, for this compound have not been reported. Research on other piperidine-containing compounds has explored their potential as enzyme inhibitors, but these findings cannot be directly extrapolated to the 2-fluorophenyl variant without specific experimental validation.
Computational Approaches to Molecular Interactions
Computational methods are crucial for understanding the interaction of small molecules with biological targets. However, specific applications of these techniques to this compound are not documented in available literature.
No specific molecular docking studies for this compound targeting key proteins like neurotransmitter transporters or specific enzymes have been published. Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. While docking studies have been performed on a wide array of piperazine (B1678402) and piperidine derivatives to explore their binding modes with various receptors and enzymes, similar analyses for this compound are absent from the scientific literature.
Similarly, there are no published molecular dynamics (MD) simulation studies specifically examining the stability of a ligand-protein complex involving this compound. MD simulations provide insights into the dynamic behavior of molecules over time, offering a more detailed understanding of the stability of ligand-receptor interactions. Although MD simulations are a common tool in drug discovery and computational biology for other compounds, their application to this compound has not been reported.
Preclinical Biological and Pharmacological Evaluation of 4 2 Fluorophenyl Piperidin 4 Ol
In Vitro Efficacy Studies
Antimicrobial Activity (Antibacterial, Antifungal)
No studies were identified that investigated the antibacterial or antifungal properties of 4-(2-Fluorophenyl)piperidin-4-ol. While research exists on other piperidine (B6355638) derivatives demonstrating such activities, these findings cannot be extrapolated to the specific compound of interest.
Antioxidant Properties and Radical Scavenging Capabilities
There is no available data on the antioxidant or radical scavenging capabilities of this compound.
Anticancer Activity Screening
No published research was found that screened this compound for anticancer activity against any cell lines.
Antiviral Activity (e.g., Cytomegalovirus, SARS-COV-2, Avian Influenza)
Specific antiviral testing of this compound against viruses such as Cytomegalovirus, SARS-CoV-2, or Avian Influenza has not been reported in the available scientific literature.
Modulation of Brain-Derived Neurotrophic Factor (BDNF) Secretion
There is no information available regarding the effect of this compound on the secretion of Brain-Derived Neurotrophic Factor (BDNF).
In Vivo Pharmacological Assessments
Consistent with the lack of in vitro data, no in vivo pharmacological assessments of this compound have been published.
Behavioral Studies (e.g., Cognitive Enhancement, Reversal of Learning Deficits)
Analgesic and Anti-inflammatory Potency
The potential analgesic and anti-inflammatory properties of compounds structurally related to this compound have been an area of research interest. The piperidine and piperazine (B1678402) scaffolds are present in numerous pharmacologically active molecules, including those with effects on pain and inflammation.
Research into various piperazine-containing pyridazinone derivatives has indicated that substitutions on the phenyl ring of the phenylpiperazine moiety, including with fluoro groups, can significantly influence non-steroidal anti-inflammatory drug (NSAID) activity. pcbiochemres.com Specifically, derivatives with o- or p-fluoro substitutions on the phenylpiperazine group have demonstrated increased NSAID activity in acetamide (B32628) derivatives. pcbiochemres.com One study highlighted that 4-fluorophenylpiperazine derivatives, when incorporated into a pyridazinone structure via an acetylenic amide bond, showed higher analgesic activity compared to those with propionic amide bonds. pcbiochemres.com
Furthermore, the incorporation of a 4-phenylpiperidine (B165713) pharmacophore, a key feature of the potent opioid analgesic morphine, into 4-anilidopiperidines has led to the development of a novel class of potent opioid analgesic and anesthetic agents. nih.gov This suggests that the 4-phenylpiperidine skeleton is a valuable structural motif for designing new analgesic compounds. Another study on a piperazine derivative, 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester (LQFM-008), demonstrated both anti-nociceptive and anti-inflammatory effects in various preclinical models, including the formalin test, hot plate test, and carrageenan-induced paw edema. nih.gov
While these findings are promising for the broader class of compounds, direct preclinical data on the analgesic and anti-inflammatory potency of this compound is not currently available in the scientific literature.
Table 1: Analgesic and Anti-inflammatory Activity of Related Piperidine/Piperazine Derivatives
| Compound/Derivative Class | Preclinical Model | Observed Effect | Reference |
| 4-Fluorophenylpiperazine derivatives | Acetamide derivatives | Increased NSAID activity | pcbiochemres.com |
| 4-Phenylpiperidine anilidopiperidines | Opioid receptor binding assays | Potent opioid analgesic and anesthetic agents | nih.gov |
| LQFM-008 | Formalin test, Hot plate test | Anti-nociceptive effects | nih.gov |
| LQFM-008 | Carrageenan-induced paw edema | Anti-inflammatory effects | nih.gov |
Evaluation in Models of Psychostimulant Use Disorders
Specific preclinical studies evaluating the effects of this compound in models of psychostimulant use disorders are not found in the current scientific literature.
Research into structurally related compounds, such as 4-fluoromethylphenidate (B12786486) (4F-MPH), a derivative of methylphenidate, has been conducted. In vitro studies using rat brain synaptosomes showed that (±)-threo-4F-MPH was a potent inhibitor of dopamine (B1211576) and norepinephrine (B1679862) uptake, with a higher potency than methylphenidate at the dopamine transporter. sci-hub.se This suggests that such fluorinated derivatives can have significant effects on monoamine transporters, a key mechanism of action for many psychostimulants.
However, without direct experimental data on this compound, its potential role in models of psychostimulant use disorders remains unevaluated.
Metabolic Transformations and Pharmacokinetic Considerations of 4 2 Fluorophenyl Piperidin 4 Ol
Identification of Metabolic Pathways and Metabolites
The metabolic pathways of 4-(2-Fluorophenyl)piperidin-4-ol are presumed to follow those of other 4-aryl-4-hydroxypiperidine structures, such as the metabolites of haloperidol. The primary routes of metabolism for such compounds typically involve a series of Phase I and Phase II reactions.
Phase I reactions are likely to include oxidation and reduction. The piperidine (B6355638) ring and the fluorophenyl group are potential sites for oxidative metabolism. Key oxidative pathways for similar alicyclic amines include N-dealkylation, ring oxidation (hydroxylation), and N-oxidation, often catalyzed by Cytochrome P450 (CYP) enzymes. Specifically, CYP3A4 is a major isoform responsible for the metabolism of many piperidine-containing drugs. nih.gov Another potential pathway is oxidation catalyzed by monoamine oxidase (MAO), which has been shown to metabolize 4-phenylpiperidine (B165713) derivatives. nih.gov
Following initial oxidation, the resulting hydroxylated metabolites can undergo further biotransformation. For instance, studies on 4-chlorobiphenyl have shown that hydroxylated metabolites can be methylated to form methoxy-hydroxy derivatives. nih.govresearchgate.net
Phase II conjugation reactions are also expected to play a significant role in the metabolism of this compound and its Phase I metabolites. Glucuronidation is a major metabolic pathway for haloperidol, a structurally related compound. nih.govresearchgate.net Therefore, it is highly probable that the hydroxyl group of this compound or its oxidized metabolites can be conjugated with glucuronic acid. Sulfation is another common conjugation pathway that may be involved, as seen in the metabolism of hydroxylated 4-chlorobiphenyl. nih.govresearchgate.net
The resulting metabolites from these pathways would be more polar and water-soluble, facilitating their excretion from the body.
Table 1: Potential Metabolic Pathways for this compound Based on Structurally Related Compounds
| Metabolic Pathway | Type of Reaction | Potential Metabolites | Key Enzymes | Reference Compound(s) |
| Oxidation | Phase I | Hydroxylated derivatives (on phenyl ring or piperidine ring) | Cytochrome P450 (e.g., CYP3A4), Monoamine Oxidase | Haloperidol, 4-phenylpiperidine derivatives |
| N-Dealkylation | Phase I | Des-alkylated metabolites (if N-substituted) | Cytochrome P450 (e.g., CYP3A4) | 4-Aminopiperidine (B84694) drugs |
| Reduction | Phase I | Reduced metabolites of ketone intermediates | Carbonyl reductase | Haloperidol |
| Methylation | Phase II | Methoxy-hydroxy derivatives | Catechol-O-methyltransferase (COMT) | 4-chlorobiphenyl |
| Glucuronidation | Phase II | Glucuronide conjugates | UDP-glucuronosyltransferase (UGT) | Haloperidol |
| Sulfation | Phase II | Sulfate conjugates | Sulfotransferase (SULT) | 4-chlorobiphenyl |
Assessment of Metabolic Stability In Vitro (e.g., Liver Microsome Studies)
The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile, including its half-life and oral bioavailability. In vitro assays using liver microsomes or hepatocytes are standard methods for assessing metabolic stability. nuvisan.combioivt.comspringernature.comnih.gov These systems contain the primary enzymes responsible for drug metabolism, particularly the cytochrome P450s.
For piperidine-containing compounds, metabolic stability can be influenced by the nature and position of substituents. Studies comparing piperidine and piperazine (B1678402) analogues have shown that piperidine-containing compounds can exhibit improved metabolic stability in rat liver microsomes. nih.gov This suggests that the piperidine core of this compound may confer a degree of metabolic robustness.
The presence of a fluorine atom on the phenyl ring can also significantly impact metabolic stability. Fluorine substitution at a metabolically labile position can block oxidation at that site, thereby increasing the compound's half-life. nih.govchemrxiv.org For example, 4'-fluorocelecoxib was found to be four times more metabolically stable than celecoxib. nih.gov The position of the fluorine atom is crucial; in the case of this compound, the ortho-fluorine may influence the binding orientation of the molecule within the active site of metabolizing enzymes, potentially altering the rate and sites of metabolism. However, metabolism can sometimes occur at the fluorine-substituted carbon, leading to defluorination. nih.gov
Table 2: In Vitro Metabolic Stability of Representative Piperidine Analogues
| Compound Class | Test System | Finding | Implication for this compound |
| Piperidine analogues | Rat Liver Microsomes | Showed improved metabolic stability compared to piperazine analogues. nih.gov | The piperidine core may contribute to favorable metabolic stability. |
| Fluorinated drug analogues | Human P450 enzymes | Fluorination at metabolically labile sites can significantly increase metabolic stability. nih.gov | The 2-fluoro substituent may enhance metabolic stability by blocking a potential site of oxidation. |
Biotransformation Processes (e.g., Oxidation Pathways)
Biotransformation of this compound is expected to be dominated by oxidative pathways, a common fate for alicyclic amine-containing drugs. researchgate.net These reactions are primarily catalyzed by the cytochrome P450 superfamily of enzymes located in the liver and other tissues. nih.gov
The major oxidative biotransformations for piperidine-containing compounds include:
Ring Hydroxylation: The piperidine ring can be hydroxylated at positions alpha or beta to the nitrogen atom. This process often leads to the formation of unstable carbinolamine intermediates that can undergo ring opening. researchgate.net
Aromatic Hydroxylation: The 2-fluorophenyl ring is another likely site for oxidation. The fluorine atom can influence the regioselectivity of this hydroxylation.
N-Oxidation: The nitrogen atom of the piperidine ring can be oxidized to form an N-oxide.
Oxidative N-Dealkylation: If the piperidine nitrogen is substituted with an alkyl group, this group can be removed through an oxidative process. nih.gov
In vitro studies with human liver microsomes have identified CYP3A4 as the major isoform responsible for the metabolism of many piperidine-containing drugs, including haloperidol. nih.govresearchgate.net Additionally, monoamine oxidase (MAO) has been shown to oxidize 4-phenylpiperidine derivatives, suggesting it could also contribute to the biotransformation of this compound. nih.gov
Distribution and Brain Penetration Studies
The ability of a compound to cross the blood-brain barrier (BBB) is essential for its therapeutic efficacy in treating central nervous system (CNS) disorders. The physicochemical properties of a molecule, such as lipophilicity, molecular weight, and polar surface area, are key determinants of its ability to penetrate the BBB. nih.gov
Studies on a series of novel 4-aryl-4-piperidinols have demonstrated excellent brain permeability, as indicated by their potent anticonvulsant effects following systemic administration in mice. nih.gov This suggests that the 4-aryl-4-piperidinol scaffold, which is present in this compound, is conducive to CNS penetration.
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a common in vitro method used to predict BBB penetration. A study on benzylpiperidin-4-yl-linked benzylamino benzamides showed good brain permeability in a PAMPA-BBB assay, with a Pe value of 14.34 × 10-6 cm/s for one of the derivatives. nih.gov This further supports the potential for compounds with a substituted piperidine core to cross the BBB.
While specific data for this compound is not available, the evidence from structurally similar compounds suggests that it is likely to exhibit good brain penetration.
Table 3: Brain Penetration Potential of Structurally Related Compounds
| Compound Class/Scaffold | Assay/Model | Finding | Implication for this compound |
| 4-Aryl-4-piperidinols | In vivo audiogenic seizure model in DBA/2 mice | Exhibited potent anticonvulsant effects, indicating excellent brain permeability. nih.gov | The core structure is favorable for crossing the blood-brain barrier. |
| Benzylpiperidin-4-yl derivatives | Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) | Demonstrated good in vitro blood-brain barrier permeability. nih.gov | The substituted piperidine motif is consistent with CNS penetration. |
Toxicological Assessment and Safety Profile of 4 2 Fluorophenyl Piperidin 4 Ol
In Vitro Cytotoxicity Evaluation
No studies detailing the in vitro cytotoxicity of 4-(2-Fluorophenyl)piperidin-4-ol on any cell lines were found in the public domain. Therefore, data regarding its potential to cause cell death or inhibit cell growth, such as IC50 values, are not available.
Acute Toxicity Studies
A thorough search for acute toxicity data, including median lethal dose (LD50) or lethal concentration (LC50) values from oral, dermal, or inhalation studies in animal models, yielded no results specific to this compound.
Assessment of Potential Undesirable Pharmacological Effects
While the broader class of piperidines has been investigated for various pharmacological activities, there is no specific information available concerning the potential undesirable pharmacological effects of this compound. Research on its specific interactions with biological targets that could lead to adverse effects has not been published.
Risk Assessment of Adverse Events Associated with Chemical Exposure
No formal risk assessments or safety data sheets (SDS) specific to this compound were located. Consequently, there is no information on potential adverse events in humans, hazard classifications, or occupational exposure limits associated with this compound.
Future Research Directions and Therapeutic Potential of 4 2 Fluorophenyl Piperidin 4 Ol
Development of Highly Selective Ligands for Specific Biological Targets
The 4-aryl-4-hydroxypiperidine core is a well-established pharmacophore found in numerous biologically active compounds, particularly those targeting the central nervous system (CNS). Future research should focus on leveraging the 4-(2-Fluorophenyl)piperidin-4-ol scaffold to design and synthesize highly selective ligands for specific biological targets implicated in various disease states.
Derivatives of the closely related 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines have demonstrated notable selectivity for sigma-1 receptors. nih.gov The sigma-1 receptor is a unique intracellular chaperone protein involved in a multitude of cellular functions, and its modulation is a promising strategy for treating neurodegenerative diseases, psychiatric disorders, and pain. By systematically modifying the substituents on the piperidine (B6355638) nitrogen and exploring different aromatic and aliphatic moieties, it is possible to develop ligands with high affinity and selectivity for the sigma-1 receptor.
Furthermore, the piperidine scaffold is a key component of ligands for other important CNS targets. For instance, certain piperidine derivatives have been identified as potent and selective antagonists for the dopamine (B1211576) D3 receptor, a target for treating substance abuse and neuropsychiatric disorders. mdpi.com Others have been developed as selective δ-opioid receptor agonists, which are of interest for the development of novel analgesics with potentially fewer side effects than traditional opioids. researchgate.net The introduction of the 2-fluorophenyl group in this compound provides a unique electronic and steric profile that can be exploited to achieve enhanced selectivity for these and other receptors.
Beyond the CNS, piperidine-based molecules have shown promise as inhibitors of kinases such as anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1), which are validated targets in oncology. mdpi.com The development of derivatives of this compound as selective kinase inhibitors could lead to new anticancer therapies.
Table 1: Potential Biological Targets for Ligands Derived from this compound
| Target Class | Specific Target(s) | Potential Therapeutic Area |
| Receptors | Sigma-1, Dopamine D3, δ-Opioid | Neurodegeneration, Psychiatry, Pain |
| Kinases | ALK, ROS1 | Oncology |
| Other | Various CNS receptors | Neurological Disorders |
Exploration of Novel Therapeutic Applications based on Multifaceted Activities
The inherent chemical versatility of the piperidine ring suggests that derivatives of this compound could exhibit a wide range of biological activities beyond CNS targets. Exploring these multifaceted activities could unveil novel therapeutic applications for this class of compounds.
Research on other piperidin-4-ol derivatives has revealed a diverse array of pharmacological effects. For example, certain novel piperidin-4-ol derivatives have demonstrated significant nematicidal activity, suggesting a potential application in agriculture. nih.gov In the realm of infectious diseases, piperidinol analogs have been identified with promising anti-tuberculosis activity. nih.gov Given the urgent need for new antimicrobial agents, screening libraries of this compound derivatives against various pathogens could be a fruitful area of investigation.
Furthermore, derivatives of 4-(4'-chlorophenyl)-4-hydroxypiperidine have been shown to possess both analgesic and hypotensive properties. nih.gov This dual activity could be advantageous in certain clinical settings. The anti-inflammatory properties of piperidine derivatives have also been noted, suggesting their potential use in treating inflammatory conditions. ontosight.ai
In the field of oncology, beyond kinase inhibition, N-(piperidine-4-yl)benzamide derivatives have been found to act as cell cycle inhibitors in liver cancer cells, inducing cell cycle arrest through a p53/p21-dependent pathway. nih.gov Additionally, a 4-aminopiperidine (B84694) scaffold has been identified as an inhibitor of hepatitis C virus (HCV) assembly, highlighting a potential antiviral application. nih.gov
Table 2: Potential Therapeutic Applications Based on a Multifaceted Biological Profile
| Therapeutic Area | Specific Application | Supporting Evidence from Related Compounds |
| Agriculture | Nematicides | Nematicidal activity of piperidin-4-ol derivatives. nih.gov |
| Infectious Diseases | Anti-tuberculosis, Antiviral (HCV) | Anti-tuberculosis activity of piperidinol analogs nih.gov, HCV assembly inhibition by 4-aminopiperidines. nih.gov |
| Cardiovascular | Antihypertensive | Hypotensive effects of 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives. nih.gov |
| Pain Management | Analgesics | Analgesic properties of 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives. nih.gov |
| Oncology | Cell Cycle Inhibitors | Cell cycle arrest induced by N-(piperidine-4-yl)benzamide derivatives. nih.gov |
| Inflammatory Diseases | Anti-inflammatory Agents | General anti-inflammatory properties of piperidine derivatives. ontosight.ai |
Advanced Computational Modeling for Lead Optimization and Compound Design
To accelerate the drug discovery process and efficiently explore the vast chemical space around the this compound scaffold, advanced computational modeling techniques are indispensable. patsnap.com These methods can provide valuable insights into structure-activity relationships (SAR) and guide the rational design of new compounds with improved potency, selectivity, and pharmacokinetic properties. ajrconline.orgnih.gov
Molecular docking studies can be employed to predict the binding modes of this compound derivatives within the active sites of various biological targets. nih.gov This information is crucial for understanding the key interactions that govern ligand binding and for designing modifications that can enhance affinity and selectivity. For instance, computational studies have been used to elucidate the binding of piperidine-based ligands to the dopamine transporter and sigma receptors. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) modeling can be used to develop mathematical models that correlate the chemical structures of a series of compounds with their biological activities. nih.govfrontiersin.org These models can then be used to predict the activity of virtual compounds, allowing for the rapid screening of large virtual libraries and the prioritization of candidates for synthesis.
Molecular dynamics (MD) simulations can provide a dynamic picture of the interactions between a ligand and its target protein over time. nih.gov This can reveal important information about the conformational changes that occur upon ligand binding and the stability of the ligand-protein complex, which can be critical for lead optimization.
The integration of these computational approaches into a hierarchical modeling protocol can significantly streamline the hit-to-lead and lead optimization phases of drug discovery. nih.govuni-bonn.de By starting with simpler, faster methods for initial screening and progressing to more computationally intensive methods for refining lead candidates, researchers can make more informed decisions and increase the likelihood of success.
Strategies for Enhancing Metabolic Stability and Pharmacokinetic Properties
A critical aspect of drug development is ensuring that a lead compound possesses favorable pharmacokinetic properties, including good metabolic stability. The this compound scaffold offers several opportunities for strategic modification to enhance these properties.
The introduction of the fluorine atom at the 2-position of the phenyl ring is a common strategy in medicinal chemistry to block potential sites of metabolism. Fluorine's high electronegativity and small size can alter the electronic properties of the aromatic ring and sterically hinder access by metabolic enzymes, thereby improving metabolic stability.
Further modifications can be explored to optimize pharmacokinetic profiles. For example, replacing a metabolically labile piperazine (B1678402) ring with a more stable piperidine ring has been shown to improve the metabolic stability of certain compounds. nih.govnih.gov Studies on bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines have demonstrated that bioisosteric replacement of the piperazine moiety can lead to analogs with enhanced metabolic stability in liver microsomes. researchgate.net
Systematic exploration of substituents on the piperidine nitrogen is another key strategy. The nature of this substituent can significantly impact a compound's lipophilicity, solubility, and interaction with metabolic enzymes. By introducing various alkyl, aryl, or heterocyclic groups at this position, it is possible to fine-tune the pharmacokinetic properties of the molecule. The goal is to achieve a balance between potency, selectivity, and metabolic stability to produce a drug candidate with a suitable in vivo profile. dndi.org
Investigation of Stereoisomer-Specific Biological Activities
The this compound molecule contains a chiral center at the C4 position of the piperidine ring. Therefore, it exists as a pair of enantiomers. It is well-established in pharmacology that different stereoisomers of a chiral drug can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities. Consequently, a thorough investigation of the stereoisomer-specific biological activities of this compound is a crucial area for future research.
The synthesis of individual enantiomers, often achieved through stereoselective synthesis or chiral resolution of the racemate, is a necessary first step. acs.org Once isolated, the biological activities of each enantiomer should be evaluated separately. For example, studies on other chiral piperidine derivatives have demonstrated that stereochemistry can have a profound effect on their antibacterial, antifungal, and anthelmintic activities. nih.gov
In the context of CNS targets, the R(+) enantiomer of a related piperazinebutanol derivative was found to be up to 11-fold more potent than its S(-) antipode in binding to sigma sites, highlighting the importance of stereochemistry for receptor interaction. nih.gov The conformation of the piperidine ring and the spatial orientation of the 2-fluorophenyl and hydroxyl groups are critical for molecular recognition by the target protein. The piperidine ring in related 4-aryl-4-hydroxypiperidines typically adopts a chair conformation, with the hydroxyl group often in an axial position and the aryl group in an equatorial position to minimize steric hindrance. researchgate.net
Investigating the stereoisomers of this compound and its derivatives will not only lead to the identification of the more potent and potentially safer enantiomer for further development but will also provide a deeper understanding of the structure-activity relationships at a three-dimensional level.
Q & A
Q. What synthetic routes are commonly employed to prepare 4-(2-fluorophenyl)piperidin-4-ol, and how can reaction conditions be optimized?
The synthesis of this compound typically involves nucleophilic substitution or reductive amination. For example, analogous piperidine derivatives (e.g., 4-(4-chlorophenyl)piperidin-4-ol) are synthesized via combinatorial substitution of a piperidine scaffold with aryl halides using reagents like 2-fluorophenylboronic acid under palladium catalysis . Optimization may include adjusting solvent polarity (e.g., DMF vs. THF), temperature (50–100°C), and catalyst loading to improve yields. Computational tools like Molecular Operating Environment (MOE) can model substituent effects and predict reactivity .
Q. What spectroscopic techniques are critical for confirming the structure and purity of this compound?
Key techniques include:
- 1H/13C NMR : To identify the fluorophenyl group (e.g., aromatic protons at δ ~7.0–7.5 ppm) and piperidine ring conformation (e.g., hydroxyl proton splitting). Fluorine coupling (JFH ~2.6 Hz) can be detected via 2D <sup>19</sup>F-{<sup>1</sup>H} HOESY .
- X-ray crystallography : Resolves spatial arrangements, such as intramolecular C-F···H-C interactions, critical for understanding conformational stability .
- HRMS and elemental analysis : Validate molecular formula (C11H14FNO).
Q. How are preliminary pharmacological activities (e.g., receptor binding) assessed for this compound?
Standard assays include:
- Radioligand binding : For dopamine (D2) or serotonin (5-HT) receptors. For example, analogous piperidin-4-ol derivatives exhibit affinity for D2 receptors (IC50 values ≤100 nM) via competitive displacement of <sup>3</sup>H-spiperone .
- Functional assays : cAMP modulation (e.g., GloSensor) to evaluate G-protein coupling (e.g., 5-HT1F antagonism with Ki ~47 nM) .
Advanced Research Questions
Q. How do computational methods (e.g., DFT, molecular docking) elucidate the structure-activity relationship (SAR) of this compound?
- DFT calculations : Predict stable conformers by analyzing energy minima (e.g., fluorophenyl orientation relative to piperidine). For fluorinated coumarins, RMSD values of 8.84 ppm between experimental and theoretical <sup>13</sup>C NMR shifts validate computational models .
- Docking studies : Map interactions with receptor binding pockets (e.g., 5-HT1F). Fluorine’s electronegativity enhances hydrogen bonding, as seen in analogs with improved binding affinity .
Q. How can crystallographic data resolve discrepancies in NMR-derived conformational analysis?
Single-crystal X-ray structures provide definitive evidence of intramolecular interactions (e.g., F···H5 vs. F···H3 distances in fluorophenyl-coumarins). For example, X-ray data confirmed a 2.6 Å F-H5 distance, aligning with <sup>19</sup>F-<sup>1</sup>H HOESY correlations but contradicting initial NMR-based assumptions of F-H3 coupling .
Q. What experimental strategies address conflicting bioactivity data across species (e.g., human vs. murine models)?
- Cross-species receptor profiling : Compare human and murine 5-HT1F binding (e.g., Ki shifts due to receptor polymorphisms) .
- Islet transplantation models : Assess functional outcomes (e.g., glucose tolerance) to distinguish survival effects (human islets) from acute insulin secretion (murine models) .
Q. How do synthetic modifications (e.g., fluorophenyl substitution) influence metabolic stability and toxicity?
- In vitro metabolism : Use liver microsomes to identify oxidation hotspots (e.g., piperidine ring hydroxylation). Fluorine’s electron-withdrawing effect may slow CYP450-mediated degradation .
- Toxicophore screening : Replace labile groups (e.g., hydroxyl) with bioisosteres (e.g., methoxy) to reduce hepatotoxicity, as seen in related piperidine derivatives .
Q. What methodologies validate target engagement in complex biological systems (e.g., brain tissue)?
- ShRNA knockdown : Silencing 5-HT1F in primary neurons to confirm compound-specific cAMP modulation .
- PET/SPECT imaging : Radiolabeled analogs (e.g., <sup>18</sup>F derivatives) track distribution and receptor occupancy .
Methodological Considerations
- Data contradictions : Cross-validate NMR and X-ray findings to resolve conformational ambiguities .
- Assay specificity : Include untransfected controls in receptor studies to exclude off-target luminescence artifacts .
- Stereochemical purity : Use chiral HPLC or SFC to isolate enantiomers, as racemic mixtures may obscure SAR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
